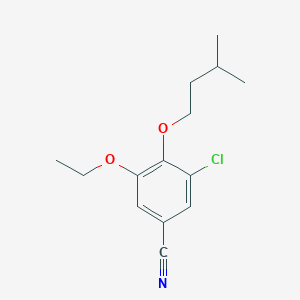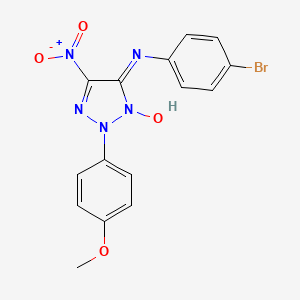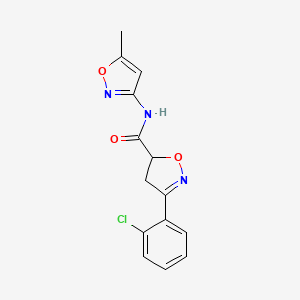![molecular formula C19H13BrFNO B4193284 1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4193284.png)
1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Übersicht
Beschreibung
1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, commonly known as BFQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of benzoquinolinones and has a unique molecular structure that makes it a promising candidate for a variety of research studies.
Wirkmechanismus
The mechanism of action of BFQ is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and survival. BFQ has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
BFQ has been found to have various biochemical and physiological effects on the body, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of neurotransmitter activity in the brain. However, more research is needed to fully understand the effects of BFQ on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFQ in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer research. Additionally, BFQ has a unique molecular structure that makes it a useful tool for drug discovery. However, one limitation of using BFQ in lab experiments is its relatively high cost compared to other compounds. Additionally, the complex synthesis process of BFQ may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on BFQ, including:
1. Further studies on the mechanism of action of BFQ to fully understand its effects on cancer cells and neurodegenerative diseases.
2. Development of new derivatives of BFQ with improved efficacy and safety profiles for use in drug discovery.
3. Investigation of the potential use of BFQ in combination with other anticancer drugs to enhance their efficacy.
4. Exploration of the potential use of BFQ in other areas of research, such as inflammation and infectious diseases.
In conclusion, BFQ is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique molecular structure and potent anticancer activity make it a useful tool for cancer research and drug discovery. Further research is needed to fully understand the effects of BFQ on the body and to explore its potential use in other areas of research.
Wissenschaftliche Forschungsanwendungen
BFQ has been used in various scientific research studies, including cancer research, neuropharmacology, and drug discovery. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFQ has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, BFQ has been used as a tool for drug discovery, as it can act as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO/c20-12-6-7-16(21)14(9-12)15-10-18(23)22-17-8-5-11-3-1-2-4-13(11)19(15)17/h1-9,15H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILBQBZGJZQRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC(=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4193205.png)
![2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4193210.png)
![ethyl [4-(1,3-benzothiazol-2-yl)-2-ethoxy-6-iodophenoxy]acetate](/img/structure/B4193216.png)



![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)


![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4193278.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4193283.png)